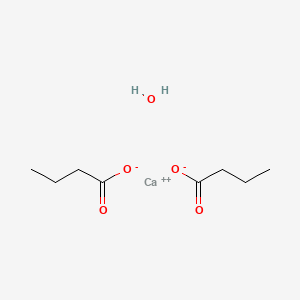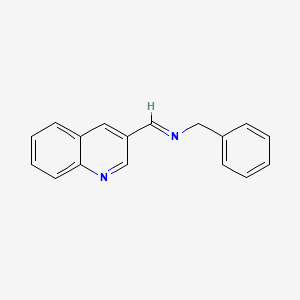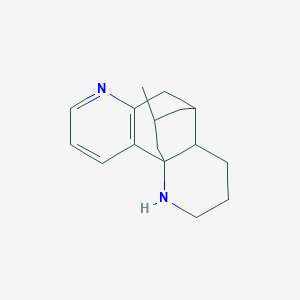
Triazene, 1-ethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-phenyltriazene is an organic compound belonging to the class of triazenes, which are characterized by the presence of a diazo group (-N=N-) linked to an amine
Preparation Methods
1-Ethyl-3-phenyltriazene can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with phenyl diazonium chloride under controlled conditions. The reaction typically proceeds as follows:
Formation of Phenyl Diazonium Chloride: Aniline is treated with nitrous acid to form phenyl diazonium chloride.
Reaction with Ethylamine: The phenyl diazonium chloride is then reacted with ethylamine to yield 1-ethyl-3-phenyltriazene.
The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
1-Ethyl-3-phenyltriazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-phenyltriazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other triazene derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with nucleic acids and proteins.
Industry: It is used in the production of dyes and pigments, where its ability to form stable azo compounds is particularly valuable.
Mechanism of Action
The mechanism of action of 1-ethyl-3-phenyltriazene involves its ability to alkylate nucleic acids. The compound interacts with DNA and RNA, causing alkylation at the 7-position of guanine, leading to the formation of 7-ethylguanine . This alkylation disrupts the normal function of nucleic acids, which can result in cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
1-Ethyl-3-phenyltriazene can be compared with other triazene derivatives, such as:
3-Methyl-1-phenyltriazene: Similar in structure but with a methyl group instead of an ethyl group. It also exhibits alkylating properties but may differ in its biological activity and potency.
1-Phenyl-3-(2-chloroethyl)triazene: Contains a chloroethyl group, which can enhance its reactivity and potential as an alkylating agent.
1-Phenyl-3-(2-hydroxyethyl)triazene: The hydroxyethyl group can influence its solubility and reactivity.
Properties
CAS No. |
21124-09-4 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-(ethyldiazenyl)aniline |
InChI |
InChI=1S/C8H11N3/c1-2-9-11-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,10) |
InChI Key |
MGEGMYPZUSJCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


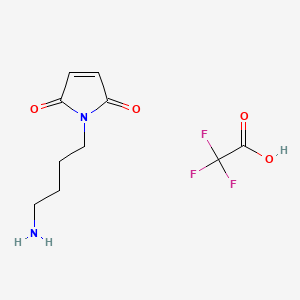
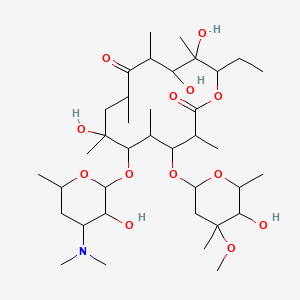
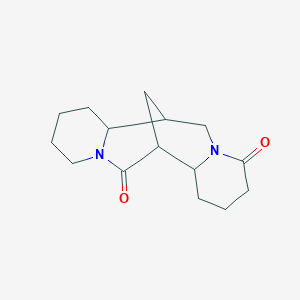

![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)

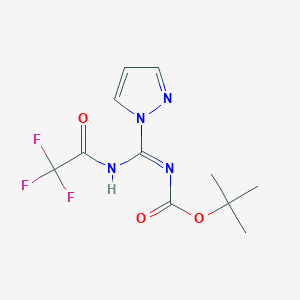
![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)

